molecular formula C10H13NO3 B1354975 N,4-Dimethoxy-N-methylbenzamide CAS No. 52898-49-4

N,4-Dimethoxy-N-methylbenzamide

Cat. No. B1354975
CAS RN: 52898-49-4
M. Wt: 195.21 g/mol
InChI Key: FIRHLPVYIMMZPV-UHFFFAOYSA-N
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Description

“N,4-Dimethoxy-N-methylbenzamide” is a chemical compound with the molecular formula C10H13NO3 . It is also referred to as a Weinreb amide . It is a type of N,N-disubstituted benzamide .


Molecular Structure Analysis

The molecular weight of “N,4-Dimethoxy-N-methylbenzamide” is 195.22 . The compound appears as a colorless to light yellow clear liquid . The InChI string representation of the molecule is InChI=1S/C10H13NO2/c1-11 (12-2)10 (12)8-6-4-3-5-7-8/h3-7H,1-2H3 .


Physical And Chemical Properties Analysis

“N,4-Dimethoxy-N-methylbenzamide” is a liquid at 20 degrees Celsius . It has a boiling point of 105 °C at 0.1 mmHg and a flash point of 163 °C . The specific gravity at 20/20 is 1.15 , and the refractive index is 1.55 .

Scientific Research Applications

  • Antioxidant and Antibacterial Activities

    • Field : Biochemistry
    • Application Summary : Benzamides, including N,4-Dimethoxy-N-methylbenzamide, have been studied for their antioxidant and antibacterial activities . They are synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
    • Methods : The compounds are synthesized and their antioxidant activity is determined by total antioxidant, free radical scavenging, and metal chelating activity . Their antibacterial activity is tested against three gram-positive bacteria and three gram-negative bacteria .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
  • Industrial Applications

    • Field : Industrial Chemistry
    • Application Summary : Amide compounds, including benzamides, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
  • Coordination with Platinum Group Metals

    • Field : Inorganic Chemistry
    • Application Summary : Benzamide derivatives, including N,4-Dimethoxy-N-methylbenzamide, have a distinct affinity for coordination with platinum group metals . This has potential applications such as solvent extraction, preconcentration, separation, and trace detection of platinum group metals .
  • Preparation of β-trifluoromethyl enaminones

    • Field : Organic Chemistry
    • Application Summary : N-Methoxy-N-methylbenzamide may be used in the preparation of β-trifluoromethyl enaminones .
  • Preparation of β-trifluoromethyl enaminones

    • Field : Organic Chemistry
    • Application Summary : N-Methoxy-N-methylbenzamide may be used in the preparation of β-trifluoromethyl enaminones .
  • Hydrogen Bonding Interactions

    • Field : Physical Chemistry
    • Application Summary : Hydrogen bonding interactions between thioacetamide and N-methoxy-N-methylbenzamide have been investigated .

Safety And Hazards

“N,4-Dimethoxy-N-methylbenzamide” can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

N,4-dimethoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-4-6-9(13-2)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRHLPVYIMMZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568280
Record name N,4-Dimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-Dimethoxy-N-methylbenzamide

CAS RN

52898-49-4
Record name N,4-Dimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,4-Dimethoxy-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

14.7 g (151 mmol) of N,O-dimethylhydroxylamine hydrochloride are added portionwise to a solution of 25 g (147 mmol) of 4-methoxybenzoyl chloride in 450 mL of dichloromethane, stirred at 0-5° C. under nitrogen. 51 mL (370 mmol) of triethylamine are then added slowly to the mixture stirred at 0-5° C. The orange-coloured reaction medium is stirred at room temperature for 3 hours. The mixture is hydrolysed with 250 mL of water and then extracted with dichloromethane. The organic phase is washed with 100 mL of 1N HCl, 150 mL of 1N NaOH and then with water and brine. It is dried over anhydrous sodium sulfate, filtered and evaporated to dryness. 26.9 g of an orange-coloured oil are obtained, and are purified on a column of silica, eluting with dichloromethane and then with a 95/5 dichloromethane/methanol mixture. 25.4 g of a yellow oil are obtained (89% yield).
Quantity
14.7 g
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25 g
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450 mL
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51 mL
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250 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of 4-methoxybenzoic acid (10.0 g, 65.70 mmol) in DCM (50 mL) were added EDCI (18.90 g, 98.60 mmol), HOBT (10.0 g, 65.70 mmol), N-methoxy methylamine (13.0 g, 131.40 mmol) and DIPEA (34.3 mL, 197.20 mmol) at RT under a nitrogen atmosphere. The reaction mixture was stirred at RT for 12 h. The reaction mixture was diluted with water and the aqueous layer was extracted with DCM (3×100 mL). The combined organic extracts were washed with water (2×100 mL), brine (2×50 mL), dried over anhydrous Na2SO4, filtered and evaporated under reduced pressure to afford crude product. The crude material was purified by flash column chromatography using 20% ethyl acetate in hexane and silica gel (230-400 Mesh) to afford N,4-dimethoxy-N-methylbenzamide (11.0 g, 86%) as a colorless liquid.
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10 g
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18.9 g
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10 g
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13 g
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34.3 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
T Sakamoto, Y Kondo, S Sato… - Journal of the Chemical …, 1996 - pubs.rsc.org
The marine alkaloid rigidin has been synthesized from 2,4-dimethoxy-7-phenylsulfonylpyrrolo[2,3-d]pyrimidine. Lithiation of the pyrrolo[2,3-d]pyrimidine followed by electrophilic …
Number of citations: 21 pubs.rsc.org
SL Yedage, BM Bhanage - Green Chemistry, 2016 - pubs.rsc.org
In this report synthesis of isoquinolinones, isocoumarins, and N-methyl isoquinolinones and olefination of the Weinreb amides by C–H bond activation using Ru(II)/PEG-400 as green …
Number of citations: 68 pubs.rsc.org
ST Gadge, BM Bhanage - Organic & biomolecular chemistry, 2014 - pubs.rsc.org
This work reports a mild, stable and efficient Pd(OAc)2/DABCO catalysed protocol for the synthesis of single and double Weinreb amides. Double Weinreb amides, having 1,4-…
Number of citations: 23 pubs.rsc.org
N Aravindan, V Vinayagam, M Jeganmohan - Organic Letters, 2022 - ACS Publications
An efficient ruthenium(II)-catalyzed tandem C–C/C–N bond formation with aryl amides and 7-azabenzonorbornadienes has been developed to synthesize cis-fused dihydrobenzo[c]…
Number of citations: 13 pubs.acs.org
TT Dang, A Chen, AM Seayad - RSC Advances, 2014 - pubs.rsc.org
Heterogeneously catalysed carbonylative coupling reactions such as aminocarbonylation and Suzuki-carbonylation are reported using Pd nanoparticles supported on ZIF-8 for efficient …
Number of citations: 31 pubs.rsc.org
S Ghinato, C Meazzo, F De Nardi, A Maranzana… - Organic …, 2023 - ACS Publications
A mild and efficient telescoped procedure for the stereoselective alkenylation of simple, non-activated amides using LiCH 2 SiMe 3 and carbonyl compounds as surrogates of …
Number of citations: 7 pubs.acs.org
Y Yamazaki, M Sumikura, Y Masuda, Y Hayashi… - Bioorganic & medicinal …, 2012 - Elsevier
KPU-105 (4), a potent anti-microtubule agent that contains a benzophenone was derived from the diketopiperazine-type vascular disrupting agent (VDA) plinabulin 3, which displays …
Number of citations: 52 www.sciencedirect.com
AM Omar, O Abdulmalik, MS Ghatge, YA Muhammad… - Biomolecules, 2020 - mdpi.com
Aromatic aldehydes that bind to sickle hemoglobin (HbS) to increase the protein oxygen affinity and/or directly inhibit HbS polymer formation to prevent the pathological hypoxia-…
Number of citations: 7 www.mdpi.com
R Das, M Kapur - The Journal of organic chemistry, 2017 - ACS Publications
A palladium-catalyzed, ortho-selective C–H halogenation methodology is reported herein. The highlight of the work is the highly selective C(sp 2 )–H functionalization of benzyl nitriles …
Number of citations: 75 pubs.acs.org
NR Khedkar, NR Irlapatti, D Dadke… - Journal of Medicinal …, 2021 - ACS Publications
The role of calcium release-activated calcium (CRAC) channels is well characterized and is of particular importance in T-cell function. CRAC channels are involved in the pathogenesis …
Number of citations: 4 pubs.acs.org

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